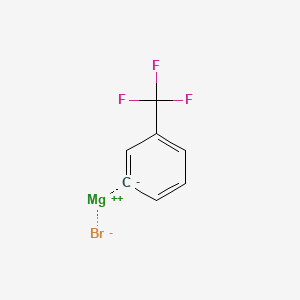

Magnesium;trifluoromethylbenzene;bromide

Description

Magnesium trifluoromethylbenzene bromide refers to a Grignard reagent with the general structure Ar-Mg-Br, where Ar is a trifluoromethyl-substituted benzene ring. This organomagnesium compound is synthesized by reacting a brominated trifluoromethylbenzene derivative with magnesium metal in anhydrous tetrahydrofuran (THF) . Its primary application lies in organic synthesis, where it acts as a strong nucleophile for forming carbon-carbon bonds, particularly in fluorinated aromatic systems . The trifluoromethyl group introduces electron-withdrawing effects, altering reactivity compared to non-fluorinated Grignard reagents.

Properties

IUPAC Name |

magnesium;trifluoromethylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZINMRFHYWGEB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)C(F)(F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Magnesium;trifluoromethylbenzene;bromide is used as a reagent in organic synthesis, particularly in cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its ability to act as a Lewis acid, coordinating with various substrates. The molecular targets and pathways involved include interactions with enzymes and receptors, leading to biological and chemical transformations.

Comparison with Similar Compounds

Comparison with Other Grignard Reagents

Phenylmagnesium Bromide (C₆H₅MgBr):

- Structure: Lacks electron-withdrawing substituents, making it more nucleophilic and reactive toward electrophiles.

- Synthesis: Prepared from bromobenzene and magnesium .

- Reactivity: Higher basicity and faster reaction rates in ketone/aldehyde additions compared to fluorinated analogs .

3,4,5-Trifluorophenylmagnesium Bromide:

- Structure: Features three fluorine atoms on the benzene ring, significantly reducing electron density at the magnesium-bound carbon.

- Synthesis: Derived from 3-bromotrifluoromethylbenzene and magnesium in THF .

- Reactivity: Enhanced stability due to fluorine’s inductive effects; slower reaction kinetics in nucleophilic additions but improved selectivity in cross-couplings .

Cyclohexylmagnesium Bromide (C₆H₁₁MgBr):

Comparison with Inorganic Magnesium Bromide (MgBr₂)

- Structure: Ionic salt (Mg²⁺ and 2Br⁻) vs. organometallic Grignard reagent.

- Applications:

- Solubility: MgBr₂ is highly water-soluble (102 g/100 mL at 20°C ), whereas Grignard reagents require aprotic solvents like THF.

Reactivity and Stability Analysis

Electronic Effects

- Trifluoromethyl Groups: The -CF₃ group withdraws electrons via induction, reducing the nucleophilicity of the Mg-bound carbon. This results in milder reactivity, suitable for substrates sensitive to strong bases .

Comparative Data:

Compound Reaction Rate with Benzaldehyde Selectivity in Coupling Reactions Phenylmagnesium Bromide Fast Low Trifluoromethylbenzene MgBr Moderate High (β-selectivity up to 99% )

Thermal and Chemical Stability

Electrolyte Systems (MgBr₂ Context)

- Magnesium Batteries: MgBr₂/DMSO electrolytes achieve ionic conductivities of ~10⁻² S/cm, enabling prototype Mg/graphite batteries with 95% capacity retention over 100 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.